3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide
Description
3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide is an organic compound with a complex molecular structure. This compound exhibits interesting chemical and biological properties, making it a subject of extensive study in various scientific fields.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-22-17(25)14(9-19-18(22)26)16(24)21-15-7-13(15)11-8-20-23(10-11)12-5-3-2-4-6-12/h2-6,8-10,13,15H,7H2,1H3,(H,19,26)(H,21,24)/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFHNBQAVALLMV-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2CC2C3=CN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N[C@@H]2C[C@H]2C3=CN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Pyrimidine Formation: : This involves the cyclization of suitable precursors like ethyl cyanoacetate with urea under high temperature.
Functional Group Introductions: : Specific reagents introduce the phenylpyrazolyl and cyclopropyl groups through reactions like alkylation or nucleophilic substitution.
Industrial Production Methods
Batch Process: : Starting with base pyrimidine compounds, sequential addition of reagents under controlled conditions.
Continuous Process: : Employs flow reactors for high-throughput synthesis, optimizing reagent feed rates and reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Typically involves reagents like potassium permanganate, leading to pyrimidine ring oxidation.
Reduction: : Reductive amination processes use hydrogen in the presence of catalysts.
Substitution: : Halogenation and nitration reactions on the aromatic ring, using reagents like halogens and nitric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate under acidic conditions.
Reduction: : Hydrogen gas with palladium catalysts.
Substitution: : Halogens in the presence of iron (III) chloride for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Oxidized pyrimidine derivatives.
Reduction: : Reduced amine forms.
Substitution: : Halo and nitro derivatives.
Scientific Research Applications
In Chemistry: : Acts as a versatile intermediate for synthesizing complex organic molecules. In Biology : Studied for its potential interactions with biomolecules like enzymes and nucleic acids. In Medicine : Explored for its anti-cancer, anti-viral, and anti-inflammatory properties. In Industry : Used in developing advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as:
Enzymes: : Inhibits specific enzymes involved in disease pathways.
Receptors: : Binds to receptor sites, altering signal transduction.
DNA/RNA: : Intercalates with nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: .
N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide: .
Uniqueness: : 3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide stands out due to its specific structural configuration, particularly the presence of both methyl and dioxo groups on the pyrimidine ring, alongside the cyclopropyl and phenylpyrazolyl substituents. This unique arrangement confers distinct chemical and biological properties, differentiating it from similar compounds.
And there you have it, a detailed dive into the world of this compound!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
